Methyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(2-Cloro-5-fluoro-4-pyrimidinyl)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-Cloro-5-fluoro-4-pyrimidinyl)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-fluoro-4-pyrimidine with a suitable quinazoline derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-Cloro-5-fluoro-4-pyrimidinyl)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Methyl 3-(2-Cloro-5-fluoro-4-pyrimidinyl)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2-Cloro-5-fluoro-4-pyrimidinyl)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-5-fluoro-4-pyrimidinyl)-N-methyl-3-morpholinecarboxamide
- 4-(2-Chloro-5-fluoro-4-pyrimidinyl)-5-methyl-2-morpholinylmethanol
- 4-{[(2-Chloro-5-fluoro-4-pyrimidinyl)amino]methyl}tetrahydro-2H-pyran-4-ol
Uniqueness
Methyl 3-(2-Cloro-5-fluoro-4-pyrimidinyl)-4-oxo-3,4-dihydro-7-quinazolinecarboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H8ClFN4O3 |
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Molecular Weight |
334.69 g/mol |
IUPAC Name |
methyl 3-(2-chloro-5-fluoropyrimidin-4-yl)-4-oxoquinazoline-7-carboxylate |
InChI |
InChI=1S/C14H8ClFN4O3/c1-23-13(22)7-2-3-8-10(4-7)18-6-20(12(8)21)11-9(16)5-17-14(15)19-11/h2-6H,1H3 |
InChI Key |
ALIAGNLHQPUVKG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)C3=NC(=NC=C3F)Cl |
Origin of Product |
United States |
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